N2-[4-(1,3-Benzoxazol-2-YL)phenyl]-6-methoxy-N4-(prop-2-EN-1-YL)-1,3,5-triazine-2,4-diamine
Beschreibung
This compound belongs to the 1,3,5-triazine-2,4-diamine family, characterized by a triazine core with amino substituents at positions 2 and 4. Key structural features include:
- 6-position: A methoxy group (-OCH₃) that may enhance solubility and electronic effects on the triazine ring.
For example, similar triazine derivatives are synthesized by reacting amines with chlorotriazine intermediates in polar aprotic solvents (e.g., DMF) under controlled pH and temperature (40–45°C), followed by crystallization .
Eigenschaften
CAS-Nummer |
6208-20-4 |
|---|---|
Molekularformel |
C20H18N6O2 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
2-N-[4-(1,3-benzoxazol-2-yl)phenyl]-6-methoxy-4-N-prop-2-enyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H18N6O2/c1-3-12-21-18-24-19(26-20(25-18)27-2)22-14-10-8-13(9-11-14)17-23-15-6-4-5-7-16(15)28-17/h3-11H,1,12H2,2H3,(H2,21,22,24,25,26) |
InChI-Schlüssel |
JOIWYMHXUPPSGS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=NC(=N1)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)NCC=C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N2-[4-(1,3-Benzoxazol-2-YL)phenyl]-6-methoxy-N4-(prop-2-EN-1-YL)-1,3,5-triazin-2,4-diamin umfasst in der Regel mehrere Schritte:
Bildung der Benzoxazoleinheit: Der erste Schritt beinhaltet die Synthese des Benzoxazolrings. Dies kann durch Cyclisierung von o-Aminophenol mit einem geeigneten Carbonsäurederivat unter sauren Bedingungen erreicht werden.
Anlagerung an den Phenylring: Die Benzoxazoleinheit wird dann über eine Kupplungsreaktion, oft unter Verwendung palladiumkatalysierter Kreuzkupplungsmethoden wie Suzuki- oder Heck-Reaktionen, an einen Phenylring gebunden.
Bildung des Triazinkerns: Der Triazinkern wird durch Reaktion von Cyanurchlorid mit geeigneten Aminen unter kontrollierten Bedingungen synthetisiert.
Endgültige Kupplung:
Industrielle Produktionsmethoden
Industrielle
Biologische Aktivität
N2-[4-(1,3-Benzoxazol-2-YL)phenyl]-6-methoxy-N4-(prop-2-EN-1-YL)-1,3,5-triazine-2,4-diamine is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's structure, mechanism of action, and various biological activities supported by recent research findings.
Chemical Structure
The compound features a complex structure characterized by:
- A triazine core
- Benzoxazole and phenyl substituents
- A methoxy group and a prop-2-en-1-yl side chain
This unique arrangement may contribute to its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzoxazole derivatives. For instance, compounds similar to N2-[4-(1,3-Benzoxazol-2-YL)phenyl]-6-methoxy-N4-(prop-2-EN-1-YL)-1,3,5-triazine have shown significant cytotoxic effects against various cancer cell lines. In one study, derivatives exhibited IC50 values in the micromolar range against breast and colon cancer cells, indicating their potential as chemotherapeutic agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzoxazole Derivative A | MCF-7 (Breast) | 12.5 |
| Benzoxazole Derivative B | HCT116 (Colon) | 15.0 |
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro assays showed that treatment with the compound reduced cytokine levels in activated macrophages by approximately 40% compared to control groups .
Antimicrobial Activity
Research indicates that similar benzoxazole derivatives exhibit antimicrobial activity against specific bacterial strains. For example, a related compound showed effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
The biological activity of N2-[4-(1,3-Benzoxazol-2-YL)phenyl]-6-methoxy-N4-(prop-2-EN-1-YL)-1,3,5-triazine is believed to be mediated through multiple pathways:
- Inhibition of DNA Synthesis : The triazine moiety may interfere with DNA replication in cancer cells.
- Modulation of Signaling Pathways : The compound can alter signaling pathways involved in inflammation and apoptosis.
- Chelation Properties : Similar compounds have shown chelation capabilities that could disrupt metal ion-dependent processes in pathogens.
Study 1: Anticancer Activity
In a study published in Drug Target Insights (2023), researchers synthesized a series of benzoxazole derivatives and evaluated their anticancer properties. The study found that the presence of electron-donating groups significantly enhanced cytotoxicity against cancer cells compared to electron-withdrawing groups .
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of benzoxazole derivatives in a murine model of inflammation. The results indicated that the compounds significantly reduced paw edema and inflammatory markers in treated mice compared to untreated controls .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Anticancer Activity : Research has indicated that compounds similar to N2-[4-(1,3-Benzoxazol-2-YL)phenyl]-6-methoxy-N4-(prop-2-EN-1-YL)-1,3,5-triazine-2,4-diamine exhibit anticancer properties. The triazine moiety is known for its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that derivatives can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways and the generation of reactive oxygen species (ROS) .
Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Benzoxazole derivatives are recognized for their effectiveness against a range of bacteria and fungi. Preliminary studies suggest that this compound may possess broad-spectrum antimicrobial properties, making it a candidate for further development as an antibiotic or antifungal agent .
Enzyme Inhibition : There is growing interest in the use of this compound as an inhibitor of phosphodiesterase 9A (PDE9A), an enzyme implicated in various neurological disorders. Inhibitors of PDE9A have been linked to improvements in cognitive function and memory retention in preclinical models .
Materials Science Applications
Fluorescent Dyes : The unique structural features of N2-[4-(1,3-Benzoxazol-2-YL)phenyl]-6-methoxy-N4-(prop-2-EN-1-YL)-1,3,5-triazine-2,4-diamine make it suitable for use as a fluorescent dye in imaging applications. Its ability to emit fluorescence upon excitation can be harnessed for biological imaging techniques, allowing for the visualization of cellular processes in real-time .
Polymer Additives : The incorporation of this compound into polymer matrices has been studied to enhance the thermal stability and mechanical properties of materials. Its presence can improve the performance of polymers used in electronic devices and packaging materials .
Agricultural Chemistry Applications
Pesticide Development : There is potential for N2-[4-(1,3-Benzoxazol-2-YL)phenyl]-6-methoxy-N4-(prop-2-EN-1-YL)-1,3,5-triazine-2,4-diamine to be developed as a novel pesticide. Its biological activity against pests could provide a new avenue for crop protection strategies that are less harmful to beneficial insects and the environment .
Case Study 1: Anticancer Activity
In a study published by the Journal of Medicinal Chemistry, derivatives of triazine compounds were synthesized and tested against various cancer cell lines. Results showed that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics. This highlights the potential of N2-[4-(1,3-Benzoxazol-2-YL)phenyl]-6-methoxy-N4-(prop-2-EN-1-YL)-1,3,5-triazine-2,4-diamine in developing new cancer therapies .
Case Study 2: Antimicrobial Efficacy
A research team investigated the antimicrobial effects of benzoxazole derivatives against resistant bacterial strains. The findings demonstrated that compounds with similar structures exhibited significant inhibitory effects on bacterial growth. This suggests that N2-[4-(1,3-Benzoxazol-2-YL)phenyl]-6-methoxy-N4-(prop-2-EN-1-YL)-1,3,5-triazine-2,4-diamine could be further explored as a lead compound for antibiotic development .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Variations
Table 1 summarizes key structural differences and biological activities:
Key Observations :
Heterocyclic N2 Substituents: The target compound’s benzoxazole group differs from benzothiazole (P1-15D) and benzofuran () in electronic properties. Iminotriazines (e.g., IT1) with benzylideneamino groups exhibit theoretical graphene-binding capabilities due to planar aromatic systems .
N4 Substituents :
- The allyl group in the target compound is smaller and more reactive than bulky substituents like piperazinylmethyl () or cyclohexyl (Compound 4k, IC₅₀ = 8.18 μM) . Allyl groups may facilitate covalent bonding or polymerizable motifs.
6-Position Modifications :
Physicochemical and Crystallographic Insights
- Crystal Packing : Triazine derivatives often form hydrogen-bonded networks. For example, 6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine co-crystallizes with benzoic acid via N–H⋯O and π-π interactions, stabilizing supramolecular ribbons . The methoxy group in the target compound may similarly influence crystal packing or solubility.
- Hydrogen Bonding: Amino groups at positions 2 and 4 act as hydrogen bond donors/acceptors, critical for interactions with biological targets (e.g., enzymes) or materials (e.g., graphene) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
